molecular formula C9H14N2OS B2999472 (1-(Thiazol-2-yl)piperidin-4-yl)methanol CAS No. 1249230-05-4

(1-(Thiazol-2-yl)piperidin-4-yl)methanol

Cat. No.: B2999472
CAS No.: 1249230-05-4
M. Wt: 198.28
InChI Key: NOYPUWLEWRYPEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure of the compound is likely to be similar to these reported structures.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 4-Piperidinemethanol, a related compound, is a cyclic secondary amine, and its standard molar enthalpies of combustion, sublimation, and formation have been determined .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing various derivatives of piperidin-4-yl methanol. For instance, the synthesis of compounds with specific sulfonyl and diphenyl substitutions, where X-ray diffraction studies revealed monoclinic crystal systems and chair conformations of the piperidine ring, highlighting the structural intricacies of these molecules (S. Naveen et al., 2015); (H. R. Girish et al., 2008). These findings contribute to our understanding of the molecular structures and potential applications of these compounds in various fields of chemistry and material science.

Molecular Aggregation and Spectroscopic Studies

Investigations into the effects of molecular aggregation on the spectroscopic properties of related thiazolyl and benzene derivatives provide insights into the interactions and behaviors of these compounds in different solvents. Spectroscopic studies reveal how the structure of the substituent group can influence molecule aggregation, which is critical for applications in materials science and photophysics (A. Matwijczuk et al., 2016).

Antimicrobial Activities

Synthesis of new derivatives has also been explored for their potential antimicrobial activities. The creation of benzothiazole and pyridine derivatives showcases the versatility of these compounds in generating biologically active molecules. Some synthesized compounds have displayed modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (N. Patel et al., 2011).

Catalytic and Synthetic Applications

Research into the catalytic and synthetic applications of related compounds, such as the use of molybdenum(VI) complexes for oxidation reactions, highlights the potential of these molecules in facilitating chemical transformations. Such studies indicate the usefulness of thiazolyl derivatives in catalysis, offering a path toward more efficient and selective synthetic processes (M. Ghorbanloo et al., 2017).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, 4-Piperidinemethanol is classified as Skin Corr. 1B, indicating it can cause skin corrosion .

Future Directions

Piperidines, which include “(1-(Thiazol-2-yl)piperidin-4-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

[1-(1,3-thiazol-2-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-7-8-1-4-11(5-2-8)9-10-3-6-13-9/h3,6,8,12H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPUWLEWRYPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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